molecular formula C11H9NO2S B2937491 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115311-25-6

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2937491
CAS RN: 115311-25-6
M. Wt: 219.26
InChI Key: XXUMWTWIZGPWAY-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid, also known as 2-methyl-1,3-thiazole-4-carboxylic acid (MTTCA), is a synthetic carboxylic acid that is widely used in scientific research. It has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. MTTCA has been found to possess a variety of biochemical and physiological effects, which makes it a valuable tool for researchers.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has revealed the potential of benzofused thiazole derivatives, synthesized through cyclocondensation reactions involving carboxylic acid and 2-aminothiophenol, in exhibiting significant antioxidant and anti-inflammatory activities. These derivatives were evaluated through in vitro screenings and showed promising results compared to standard references, indicating their potential as new therapeutic agents in managing inflammation and oxidative stress-related conditions (Raut et al., 2020).

Anticancer Agent Development

The Knoevenagel condensation reaction plays a crucial role in the development of α, β‐unsaturated ketones/carboxylic acids, which have demonstrated significant anticancer activities. This reaction facilitates the synthesis of a diverse array of biologically active molecules, targeting various cancer-related proteins and enzymes. The review emphasizes the importance of this reaction in creating pharmacologically interesting molecules for cancer treatment, underscoring the potential of related chemical structures in drug discovery (Tokala et al., 2022).

Synthesis of Fused Heterocycles

The synthesis and chemical transformations of chalcogenadiazoles, including thia- and selenadiazoles, highlight their utility in creating a variety of heterocyclic compounds. These compounds serve as precursors for synthesizing indoles, benzofurans, and other complex derivatives, showcasing the versatile synthetic potential of related thiazole-based compounds in organic chemistry and potential pharmaceutical applications (Petrov & Androsov, 2013).

Antimicrobial, Antitumor, and Antidiabetic Agents

Thiazolidinediones, a class of compounds with a thiazole core, have shown a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. The review covers recent developments in the synthesis and application of these compounds, highlighting their significance in medicinal chemistry and potential therapeutic uses (Singh et al., 2022).

Biocatalyst Inhibition by Carboxylic Acids

The review on carboxylic acids, including 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid, in biocatalyst inhibition provides insights into their effects on microbes used in fermentative production processes. Understanding these inhibitory mechanisms is essential for engineering more robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biotechnological and environmental research (Jarboe et al., 2013).

properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUMWTWIZGPWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid

CAS RN

115311-25-6
Record name 2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-o-Tolyl-thiazole-4-carboxylic acid ethyl ester (550 mg, 2.22 mmol) was dissolved in a mixture of THF (1.0 mL) and MeOH (1.0 mL). To this was added NaOH (20% aqueous, 0.444 mL). The reaction mixture was stirred overnight and was then diluted with CH2Cl2 (30 mL) and washed with 1M NaHSO4 (30 mL). The aqueous layer was extracted with CH2Cl2 (2×30 mL), then the combined organic layers were washed with water (1×30 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the product (434 mg, 1.98 mmol, 89%) as a white solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.444 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
89%

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